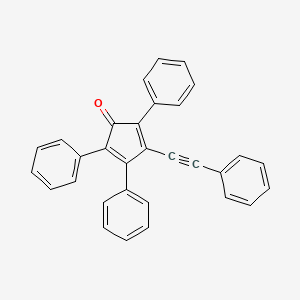
2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one: is an organic compound that belongs to the class of cyclopentadienones. This compound is characterized by its complex structure, which includes multiple phenyl groups and a phenylethynyl group attached to a cyclopentadienone core. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadienone core. The phenyl and phenylethynyl groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to produce the compound on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopentadienone derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various cyclopentadienone derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of dendrimers and other macromolecules with specific properties .
Biology and Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and other biological applications. It can be used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanocomposites. Its ability to coordinate with metal compounds makes it valuable in catalysis and material science .
Mécanisme D'action
The mechanism of action of 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the cyclopentadienone core can undergo electron transfer reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
Tetraphenylcyclopentadienone: This compound has a similar cyclopentadienone core but lacks the phenylethynyl group.
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: Another similar compound with four phenyl groups attached to the cyclopentadienone core.
Uniqueness: 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
919096-96-1 |
|---|---|
Formule moléculaire |
C31H20O |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2,3,5-triphenyl-4-(2-phenylethynyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C31H20O/c32-31-29(25-17-9-3-10-18-25)27(22-21-23-13-5-1-6-14-23)28(24-15-7-2-8-16-24)30(31)26-19-11-4-12-20-26/h1-20H |
Clé InChI |
BLIORUWBGCWOCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


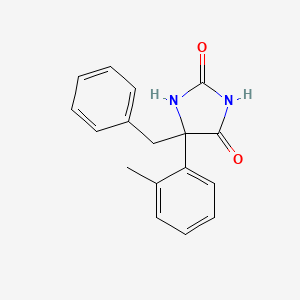
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
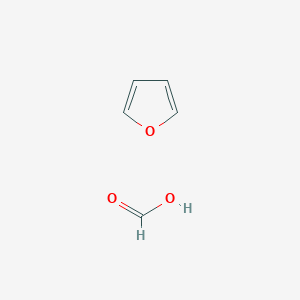
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
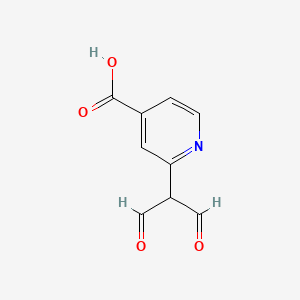
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)

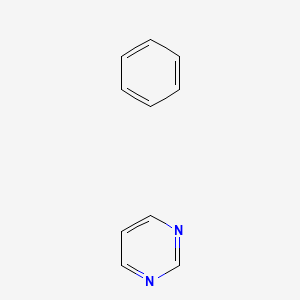
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)

![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
